3,5-Dibromo-N,N-dimethylpyridin-4-amine
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Overview
Description
3,5-Dibromo-N,N-dimethylpyridin-4-amine is a chemical compound with the molecular formula C7H8Br2N2 and a molecular weight of 279.96 g/mol . It is characterized by the presence of two bromine atoms at the 3 and 5 positions of the pyridine ring, and a dimethylamino group at the 4 position. This compound is typically found as a white powder and is used in various chemical and industrial applications.
Preparation Methods
The synthesis of 3,5-Dibromo-N,N-dimethylpyridin-4-amine can be achieved through several synthetic routes. One common method involves the bromination of N,N-dimethylpyridin-4-amine using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial production methods may involve a one-pot synthesis where the starting materials are reacted in a single reaction vessel. This approach can improve efficiency and yield by minimizing the need for intermediate purification steps .
Chemical Reactions Analysis
3,5-Dibromo-N,N-dimethylpyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Dibromo-N,N-dimethylpyridin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dibromo-N,N-dimethylpyridin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the dimethylamino group can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or activation of their functions . The specific pathways involved depend on the nature of the target and the context of the application.
Comparison with Similar Compounds
3,5-Dibromo-N,N-dimethylpyridin-4-amine can be compared with other similar compounds such as:
N,N-Dimethylpyridin-4-amine: Lacks the bromine atoms and has different reactivity and applications.
3,5-Dibromo-N,N-dimethylpyridin-2-amine: Similar structure but with the dimethylamino group at the 2 position, leading to different chemical properties.
4-Dimethylaminopyridine (DMAP): A well-known catalyst in organic synthesis, but without the bromine atoms.
Properties
Molecular Formula |
C7H8Br2N2 |
---|---|
Molecular Weight |
279.96 g/mol |
IUPAC Name |
3,5-dibromo-N,N-dimethylpyridin-4-amine |
InChI |
InChI=1S/C7H8Br2N2/c1-11(2)7-5(8)3-10-4-6(7)9/h3-4H,1-2H3 |
InChI Key |
PUZQOWBBYDTBKE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=NC=C1Br)Br |
Origin of Product |
United States |
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